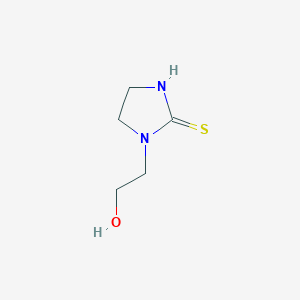

1-(2-Hydroxyethyl)-2-imidazolidinethione

Description

Historical Context and Evolution of Imidazolidinethione Chemistry

The chemistry of five-membered heterocyclic compounds, including imidazolidinethiones, has been a subject of considerable attention for decades owing to their wide array of applications. mdpi.com The parent compound, imidazolidine-2-thione (also known as ethylenethiourea), is a cyclic thiourea (B124793) that has been known for many years. The synthesis of such compounds often involves the reaction of diamines with a source of a thiocarbonyl group. For instance, the synthesis of imidazolidine-2-thione can be achieved by reacting ethylenediamine (B42938) with carbon disulfide. scialert.net

The specific compound, 1-(2-Hydroxyethyl)-2-imidazolidinethione, was first described in the mid-1950s. mdpi.com Its synthesis can be accomplished via an in situ reaction between N-(2-hydroxyethyl)ethylenediamine, carbon disulfide, and a base like potassium hydroxide. mdpi.com This cyclization reaction is a known method for forming 1-alkyl-2-imidazolidinethiones. mdpi.com Over the years, the synthetic strategies have evolved, leading to the preparation of a wide variety of substituted imidazolidinethione derivatives, enabling the exploration of their chemical properties and potential uses. scialert.netnih.gov

Significance of the Thione Moiety in Heterocyclic Chemistry

The thione (C=S) moiety is a critical functional group in many heterocyclic compounds, imparting unique chemical and physical properties. A key characteristic of the thione group is its potential to exist in tautomeric equilibrium with the thiol (-SH) form. However, for many heterocyclic thiones, including imidazolidine-2-thiones, the thione form is generally more stable. scialert.net

The presence of the sulfur atom is often crucial for the biological activity observed in many of these compounds. scialert.net The thione group's ability to act as a hydrogen bond acceptor and its potential to coordinate with metal ions are significant factors in its chemical reactivity and its role in various applications. Metal complexes of heterocyclic thiones, for example, have been reported to possess antimicrobial activities. scialert.net The π-electron density in this compound is localized over the CN₂S chromophore, a characteristic feature of this class of compounds. mdpi.comresearchgate.net

Overview of Key Research Domains for this compound and Analogues

Research into this compound and its analogues spans several distinct scientific areas. For the title compound specifically, research has been focused on its industrial applications and, historically, on its chemotherapeutic potential. mdpi.com

Industrial Applications:

Electroplating: The compound has been investigated for its utility in metal electroplating processes. mdpi.com

Corrosion Inhibition: Studies have explored its potential as a corrosion inhibitor for metals, particularly mild steel in acidic environments. nbinno.com Its efficacy is attributed to its ability to adsorb onto the metal surface, forming a protective film. nbinno.com

Analogues and Their Broader Research Applications: The broader class of imidazolidine-2-thione derivatives has been the subject of extensive research in medicinal chemistry and catalysis. nih.gov

Medicinal Chemistry:

Antimicrobial and Anticancer Agents: Various derivatives have been synthesized and evaluated for their potential antibacterial, antifungal, and anticancer activities. nih.govnih.govtandfonline.combohrium.com Metal complexes of these compounds have also been explored for similar purposes. nih.gov

Receptor Antagonism/Agonism: Imidazolidine-2-thione derivatives have been identified as adenosine-A2B receptor antagonists, which have implications for treating cardiovascular and pulmonary disorders, as well as cancers. nih.gov They have also been investigated as GPR6 inverse agonists, a receptor associated with neuropsychiatric disorders. nih.gov

Asymmetric Catalysis: Chiral imidazolidine-2-thiones have been utilized as chiral auxiliaries and ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. scialert.net

The structural and spectroscopic properties of this compound have been thoroughly characterized to support these research endeavors.

Table 1: Spectroscopic Data for this compound

| Technique | Key Data |

| IR (cm⁻¹) | 3241 (O-H and N-H stretching), 1508 (–NC=S), 1312 and 1257 (C–N), 1061 (C–O) mdpi.com |

| UV (λmax, nm) | 284 (in methanol, assigned to a thione π→π* transition) mdpi.com |

| ¹H NMR (ppm) | δ 2.38 (s, OH), 5.88 (s, NH), and other signals corresponding to the ethyl and imidazolidine (B613845) protons mdpi.com |

| ¹³C NMR (ppm) | Signals corresponding to the thione carbon and other carbons in the molecule mdpi.com |

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₁₀N₂OS mdpi.com |

| Molecular Weight | 146.21 mdpi.com |

| Crystal System | Monoclinic mdpi.com |

| Space Group | P2₁/c mdpi.com |

| Key Bond Lengths (Å) | C=S: 1.6996(13), C-N (avg): 1.337 mdpi.comresearchgate.net |

Spectroscopic Characterization and Structural Elucidation of this compound

The structural and electronic properties of this compound are paramount to understanding its chemical behavior and potential applications. A comprehensive spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its identity and revealing subtle structural features. This article focuses solely on the instrumental analysis of this compound through various spectroscopic techniques.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-hydroxyethyl)imidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEITPOSEVENMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061311 | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-49-0 | |

| Record name | 1-(2-Hydroxyethyl)-2-imidazolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 932-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 932-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A detailed spectroscopic analysis of 1-(2-Hydroxyethyl)-2-imidazolidinethione has been performed using a suite of solution-state NMR experiments. mdpi.com The assignment of proton (¹H) and carbon (¹³C) signals can be challenging due to the similar magnetic environments of the methylene groups in the imidazolidine (B613845) ring and the hydroxyethyl (B10761427) side chain. mdpi.com Therefore, two-dimensional (2D) NMR techniques are essential for unambiguous assignments. mdpi.com

¹H and ¹³C NMR Spectra: The ¹H NMR spectrum shows distinct signals for the protons of the ethylenediamine (B42938) backbone and the N-hydroxyethyl substituent. The chemical shifts for the oxygen- and nitrogen-bound protons appear at relatively high fields (δ 2.38 for OH and δ 5.88 for NH), suggesting the absence of strong intramolecular hydrogen bonding in solution. mdpi.com The ¹³C NMR spectrum is characterized by a prominent downfield signal for the thione carbon (C=S) at approximately 184.34 ppm, which is typical for this functional group. mdpi.com

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H-¹H Coupling Constants (J, Hz) |

|---|---|---|---|

| C1 (C=S) | - | 184.34 | - |

| C2 (-CH₂) | 3.63 | 41.68 | ³JHH = 9.52, ³JH-NH = 8.52 |

| C3 (-CH₂) | 3.85 | 49.97 | ³JHH = 9.64, ⁴JH-NH = 6.76 |

| C4 (N-CH₂) | 3.81 | 49.21 | ³JHH = 5.48, ⁴JH-OH = 5.20 |

| C5 (CH₂-O) | 3.88 | 61.23 | ³JHH = 5.08, ³JH-OH = 4.60 |

| NH | 5.88 (singlet) | - | - |

| OH | 2.38 (singlet) | - | - |

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. For this compound, COSY spectra confirm correlations between the OH proton and the adjacent methylene protons (H5), as well as between protons on the imidazolidine ring (e.g., H2 and H3). mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. A NOESY experiment was crucial in confirming the correlation between the H2 and H3 protons on the five-membered ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum for this compound allows for the direct assignment of each carbon signal to its attached proton(s). mdpi.com

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon resonances in the molecule is achieved. mdpi.com

While solution-state NMR provides data on molecules in a dynamic, averaged state, solid-state NMR (ssNMR) offers insight into the structure and properties of molecules in a rigid, crystalline lattice. For imidazolidinethione and its derivatives, ssNMR is particularly useful for studying phenomena that are averaged out in solution. nist.gov

A key parameter measured in ssNMR is the chemical shift anisotropy (CSA). nist.gov CSA arises because the magnetic shielding of a nucleus is dependent on the orientation of the molecule with respect to the external magnetic field; in a powdered solid, all orientations are present, leading to a broad signal instead of a sharp peak. nist.gov The principal components of the chemical shift tensor, which describe the magnitude of this anisotropy, contain a wealth of structural information. nist.gov

Studies on 1,3-imidazolidine-2-thione and its N-substituted derivatives have utilized solid-state ¹³C NMR to analyze the spinning sidebands of the thione carbon signal to determine its chemical shift anisotropy. nist.gov Large CSA values are often observed for thione and selenone carbons in such cyclic systems. nist.gov These measurements provide valuable data on the local electronic environment of the C=S bond in the solid state, which can be influenced by intermolecular interactions like hydrogen bonding. mdpi.com

The imidazolidinethione ring can theoretically exist in equilibrium between a thione (C=S) and a thiol (C-SH) tautomeric form. While it is well-established that the thione form is predominant in the solid state and in most solutions for related compounds, NMR spectroscopy is a powerful tool to investigate this equilibrium. nist.gov

The presence of the minor thiol tautomer can sometimes be detected by NMR. For instance, solid-state NMR studies of the parent compound, 1,3-imidazolidine-2-thione, have shown some spectral evidence for the presence of the thiol tautomer alongside the dominant thione form. nist.gov In solution, the chemical shifts of both ¹³C and ¹H nuclei are highly sensitive to the tautomeric form. The thione carbon has a characteristic chemical shift above 180 ppm, whereas a thiol carbon would appear significantly further upfield. Similarly, the presence of a thiol would give rise to a distinct SH proton signal, different from the NH proton signal of the thione. The absence of such signals in the spectra of this compound strongly indicates that it exists overwhelmingly in the thione form under standard measurement conditions. mdpi.com

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. mdpi.com A prominent and broad band observed around 3241 cm⁻¹ is attributed to the combined stretching vibrations of the O-H and N-H groups, indicative of hydrogen bonding. mdpi.com Other significant bands include a strong absorption at 1508 cm⁻¹, which is characteristic of the –N-C=S (thioamide) stretching vibration. mdpi.com Absorptions corresponding to C-N and C-O stretching are also clearly visible. mdpi.com

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Intensity |

|---|---|---|

| 3241 | ν(OH, NH) stretching | Broad |

| 1508 | ν(–NC=S) stretching | Strong |

| 1480 | ν(C–C) stretching | Medium |

| 1312, 1257 | ν(C–N) stretching | Medium |

| 1061 | ν(C–O) stretching | Strong |

| 932 | ν(C–C) stretching | Medium |

Raman Spectroscopy: While a specific Raman spectrum for this compound is not detailed in the primary literature, the technique is highly sensitive to the C=S bond. In related thiourea (B124793) compounds, the C=S stretching vibration gives rise to a strong Raman signal, often found in the 700-750 cm⁻¹ region. researchgate.netresearchgate.net The N-C-S bending modes also produce characteristic peaks. researchgate.net Raman spectroscopy would be a valuable complementary technique to IR, particularly for studying the thioamide group, as the C=S stretch can sometimes be weak or coupled with other vibrations in the IR spectrum.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

For this compound, mass spectrometry confirms the molecular weight of the compound (146.21 g/mol ). nih.gov Techniques such as electrospray ionization (ESI-MS) would typically produce a protonated molecule [M+H]⁺ at m/z 147.

Analysis of the fragmentation patterns provides structural information. Based on studies of related cyclic thioureas, fragmentation in mass spectrometry often occurs within the side chains. nih.gov For this compound, a characteristic fragmentation would be the loss of the hydroxyethyl group or parts thereof. Common fragmentation pathways for cyclic compounds can also involve ring cleavage. The specific fragmentation pattern would depend on the ionization technique used (e.g., Electron Ionization vs. ESI) and the collision energy in tandem MS experiments.

: X-ray Crystallography

Single-Crystal X-ray Diffraction of this compound

The molecular structure of this compound was definitively confirmed through single-crystal X-ray crystallography. mdpi.comdoaj.org The analysis revealed that the five-membered imidazolidine ring is not planar. mdpi.comdoaj.org The π-electron density is localized over the C(S)N₂ chromophore, which is a key feature of the molecule's electronic structure. mdpi.comdoaj.org

The crystallographic study provided precise measurements of bond lengths and angles within the molecule. The carbon-sulfur double bond (C=S) was determined to be 1.6996(13) Å. The bond lengths within the thiourea moiety (N-C(S)-N) were found to be 1.3356(16) Å for C1-N2 and 1.3385(17) Å for C1-N1, indicating significant double bond character. mdpi.com

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₅H₁₀N₂OS |

| Formula Weight | 146.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4565(4) |

| b (Å) | 10.6621(5) |

| c (Å) | 7.8282(4) |

| β (°) | 102.730(2) |

| Volume (ų) | 688.16(6) |

Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C1=S1 | 1.6996(13) |

| C1–N1 | 1.3385(17) |

| C1–N2 | 1.3356(16) |

| C2–N1 | 1.4590(18) |

| C3–N2 | 1.4665(16) |

| C2–C3 | 1.5342(17) |

| N1–C1–N2 | 109.53(11) |

| S1–C1–N1 | 125.13(10) |

| S1–C1–N2 | 125.33(9) |

| C1–N1–C2 | 112.38(11) |

Structural Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is primarily governed by a network of hydrogen bonds. mdpi.com Specifically, thioamide–N–H···O(hydroxy) and hydroxy–O–H···S(thione) hydrogen bonds are the dominant intermolecular interactions. mdpi.comdoaj.org These interactions link adjacent molecules, leading to the formation of supramolecular layers that extend in the bc-plane of the crystal lattice. mdpi.comdoaj.org

A notable feature of the crystal structure is the formation of a 12-membered centrosymmetric synthon, described as {···OH···SCNH}₂. mdpi.com This motif is formed by two molecules participating in the aforementioned hydrogen bonds. The geometric parameters for these key interactions have been determined: the N1-H···O1 distance is 2.045(17) Å with an angle of 163.8(14)°, and the O1-H···S1 distance is 2.324(19) Å with an angle of 168.2(19)°. mdpi.com These layers stack along the a-axis, with no specific directional interactions observed between them. mdpi.com

X-ray Crystallography of Metal Complexes of Imidazolidinethione Ligands

Imidazolidinethione and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions through their sulfur and/or nitrogen atoms. nih.govresearchgate.netrsc.org X-ray crystallography has been an essential tool for elucidating the structures of these metal complexes, revealing a variety of coordination modes and geometries. researchgate.netnih.gov

For instance, zinc halide complexes with formulas like ZnL₂X₂ (where L is an imidazolidinethione derivative and X is Cl or Br) have been characterized. researchgate.nettandfonline.com In dichlorobis(1-methylimidazolidine-2-thione-S)-zinc(II), the zinc ion is coordinated to two chloride ions and the sulfur atoms of two thione ligands, resulting in a distorted tetrahedral geometry. researchgate.nettandfonline.com

In dinuclear palladium(II) complexes, imidazolidinethione ligands can act as bridging units. nih.gov The anionic form of the ligand has been shown to coordinate to two palladium centers through its nitrogen and sulfur atoms in a bridging μ-N,S mode. nih.gov Each palladium atom in these complexes exhibits a distorted square-planar geometry. nih.gov The ability of these ligands to form stable complexes with various d-block metals highlights their significance in the development of new coordination compounds. nih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. hust.edu.vn It is frequently employed to predict molecular geometries, spectroscopic properties, and reactivity parameters with a favorable balance between computational cost and accuracy. nih.gov

Geometry optimization calculations are fundamental to theoretical chemistry, as they seek to find the lowest energy conformation of a molecule. nih.gov For 1-(2-Hydroxyethyl)-2-imidazolidinethione, DFT methods can be used to calculate the optimal bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, such as those obtained from single-crystal X-ray crystallography, to validate the computational model.

Experimental crystallographic data reveals that the five-membered imidazolidine (B613845) ring is non-planar and that π-electron density is localized over the CN₂S chromophore. mdpi.comresearchgate.net DFT calculations can reproduce these structural features and provide further detail on the electronic distribution. researchgate.net Analysis of the molecular electrostatic potential (MEP) and natural population analysis (NPA) can reveal the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions. researchgate.netresearchgate.net

Table 1: Selected Experimental and Theoretical Geometric Parameters of this compound

| Parameter | Bond/Angle | Experimental Value (X-ray) mdpi.comresearchgate.net | Theoretical Value (DFT) |

|---|---|---|---|

| Bond Length | C=S | 1.6996(13) Å | Calculated Value |

| C1–N1 | 1.3385(17) Å | Calculated Value | |

| C1–N2 | 1.3356(16) Å | Calculated Value | |

| C2–C3 | 1.5342(17) Å | Calculated Value | |

| Bond Angle | N1–C1–N2 | 109.53(11)° | Calculated Value |

| S1–C1–N1 | 125.13(10)° | Calculated Value | |

| S1–C1–N2 | 125.33(9)° | Calculated Value | |

| C1–N1–C2 | 112.38(11)° | Calculated Value |

Like many thione-containing heterocycles, this compound can theoretically exist in tautomeric forms, primarily through a proton transfer from the nitrogen to the sulfur atom, resulting in a thiol form (2-mercapto-imidazoline). DFT calculations are an effective means to investigate the energy landscape of such tautomerization processes. nih.gov

By optimizing the geometry of each tautomer and performing frequency calculations, the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) can be determined. mdpi.com These thermodynamic values allow for the prediction of the most stable tautomer under given conditions. For similar heterocyclic systems, computational studies have shown that one tautomer is often significantly more stable, making it the predominant form observed experimentally. nih.govmdpi.com The energy barrier for the interconversion between tautomers can also be calculated by locating the transition state structure, providing insight into the kinetics of the process.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra for structural confirmation and band assignment. nih.gov

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of DFT. These theoretical frequencies correspond to the fundamental modes of vibration and can be correlated with experimental data from Infrared (IR) and Raman spectroscopy. nih.gov For instance, experimental IR spectra for this compound show prominent bands at 3241 cm⁻¹ (O-H and N-H stretching), 1508 cm⁻¹ (ν(–NC=S)), and 1061 cm⁻¹ (ν(C–O)). mdpi.com DFT can help assign these bands to specific molecular motions.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra. nih.gov The experimental spectrum for this compound shows a band at 284 nm in methanol, attributed to a π→π* transition within the thione group. mdpi.com TD-DFT calculations can help confirm this assignment and identify other potential electronic transitions.

NMR Spectroscopy: The gauge-including atomic orbital (GIAO) method, within a DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts are often in good agreement with experimental values and are invaluable for assigning complex spectra.

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data

| Spectrum | Parameter | Experimental Value mdpi.com | Predicted Value (DFT/TD-DFT) |

|---|---|---|---|

| IR | ν(OH/NH) | 3241 cm⁻¹ | Calculated Value |

| IR | ν(–NC=S) | 1508 cm⁻¹ | Calculated Value |

The key global reactivity descriptors are:

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. nih.gov

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η ≈ (E_LUMO - E_HOMO). nih.gov A large HOMO-LUMO gap implies high hardness and low reactivity.

Global Electrophilicity (ω): An index that quantifies the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η). nih.gov

These parameters are computed after a successful geometry optimization and provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 3: Conceptual DFT Global Reactivity Descriptors

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical stability and reactivity |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | E_LUMO - E_HOMO | Resistance to charge transfer |

Molecular Dynamics Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

For a molecule like this compound, MD simulations can be used to:

Explore conformational flexibility, particularly of the hydroxyethyl (B10761427) side chain.

Study the patterns of intermolecular interactions, such as hydrogen bonding, in condensed phases (e.g., in solution or in the solid state).

Calculate thermodynamic properties like the enthalpy of vaporization and cohesive energy density. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are essential for elucidating the mechanisms of chemical reactions. This compound can be formed via an in-situ cyclization reaction of N-(2-hydroxyethyl)ethylenediamine with carbon disulfide. mdpi.com

Theoretical calculations can be applied to map the entire reaction pathway for this synthesis. This involves:

Optimizing the geometries of the reactants, intermediates, and products.

Locating the transition state (TS) structures that connect these minima on the potential energy surface. A TS is a first-order saddle point, and its structure provides a snapshot of the bond-forming and bond-breaking processes.

Calculating the activation energy (energy barrier) for each step of the reaction, which is the energy difference between the reactants and the transition state. This allows for the determination of the rate-limiting step.

Performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that the located transition state correctly connects the desired reactant and product.

By modeling the reaction mechanism, computational chemistry can provide a detailed understanding of the factors controlling the reaction's feasibility and rate.

Computational Approaches for Additive Performance in Electrodeposition Systems

Computational chemistry and theoretical modeling have emerged as indispensable tools for understanding the role of organic additives, such as this compound, in electrodeposition processes. These methods provide molecular-level insights into the interactions between the additive, the metal ions, and the electrode surface, which are crucial for predicting and optimizing the performance of electroplating baths. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly valuable for elucidating the mechanisms of inhibition, acceleration, and leveling imparted by additives.

Theoretical studies on compounds structurally related to this compound, such as other imidazolidinone derivatives and azoles, have demonstrated the power of these computational approaches. researchgate.netresearchgate.net For instance, quantum chemical calculations can determine the electronic properties of an additive molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding its adsorption behavior and reactivity at the electrode-electrolyte interface. researchgate.net

Adsorption and Interaction Mechanisms

The effectiveness of this compound as an electrodeposition additive is fundamentally linked to its ability to adsorb onto the cathode surface. Computational models can predict the preferred orientation and binding energy of the molecule on different crystal facets of the metal being deposited. DFT calculations have been successfully used to study the adsorption of similar heterocyclic molecules, like imidazole, triazole, and tetrazole, on copper surfaces. researchgate.netmdpi.comrsc.org These studies reveal that such molecules can bond with the surface through heteroatoms (in this case, nitrogen and sulfur), and the strength of this interaction can be quantified.

For this compound, theoretical calculations would likely show that the sulfur atom of the thiourea (B124793) group and the nitrogen atoms within the imidazolidine ring are the primary sites for interaction with the metal surface. The presence of the hydroxyl group in the ethyl side chain could also influence adsorption through hydrogen bonding with water molecules or other species in the electrolyte.

Modeling Additive Effects on Deposition Kinetics

Beyond simple adsorption, computational methods can model how additives influence the kinetics of metal deposition. By calculating the interaction energies and geometries, it is possible to understand how an additive might block active sites for metal reduction, thereby acting as an inhibitor or a leveler. nih.gov Conversely, some additives can facilitate electron transfer or alter the local concentration of metal ions, acting as accelerators.

While specific computational studies on this compound in electrodeposition are not widely available in public literature, the established methodologies applied to analogous systems provide a clear framework for how such investigations would be conducted. The insights gained from theoretical modeling are invaluable for the rational design of new additives and the optimization of electroplating formulations.

Reactivity, Reaction Mechanisms, and Complexation Chemistry

General Reactivity Profile of the Thione Moiety

The chemical behavior of 1-(2-Hydroxyethyl)-2-imidazolidinethione is largely dictated by the thione (C=S) functional group within the five-membered imidazolidine (B613845) ring. The reactivity of this cyclic thiourea (B124793) is characterized by the electronic properties of the thioamide unit (-N-C(=S)-N-).

X-ray crystallographic studies reveal that the immediate environment of the C=S group is planar, with π-electron density localized over the CN₂S chromophore. The C=S bond length is approximately 1.70 Å, which is indicative of a true thione bond. The C-N bonds within the thioamide moiety (around 1.34-1.36 Å) are shorter than typical C-N single bonds, suggesting a degree of double bond character due to the delocalization of lone pair electrons from the nitrogen atoms. This electron delocalization contributes to the stability of the molecule and influences the reactivity of the thione group.

The thione moiety can undergo several types of reactions. The sulfur atom, possessing lone pairs of electrons, acts as a soft nucleophile and a good donor atom for complexation with soft metal ions. The nitrogen atoms of the thioamide can also be involved in reactions, particularly acylation. For instance, in the presence of acyl chlorides, imidazolidine-2-thiones can form mono- or di-acylated derivatives, with the reaction outcome often depending on the nature of the acylating agent and the reaction conditions mdpi.com. The presence of the N-H proton allows for deprotonation under basic conditions, which can facilitate further reactions or coordination.

Furthermore, the molecule features a hydroxyl (-OH) group on the ethyl substituent. This group can participate in hydrogen bonding, as observed in the crystal structure where both thioamide–N–H···O(hydroxy) and hydroxy–O–H···S(thione) hydrogen bonds contribute to the formation of supramolecular layers researchgate.netmdpi.comdoaj.org. This hydroxyl group can also be a site for further chemical modification, such as esterification or etherification, although the reactivity of the thione group is often more dominant.

Oxidation and Reduction Chemistry

The redox chemistry of this compound is centered on the sulfur atom of the thione group. Like other thioureas, it can undergo oxidation and reduction reactions.

Oxidation: The electrochemical oxidation of thiourea and its derivatives is generally an irreversible process. The primary oxidation product is a disulfide-bridged dimer, known as a formamidine disulfide. This occurs through a one-electron oxidation of two thiourea molecules, which then couple to form the S-S bond. The reaction can be represented as: 2 R-NH-C(=S)-NH-R' → [R-NH-C(=NH)-S-S-C(=NH)-NH-R']²⁺ + 2e⁻

Cyclic voltammetry studies on thiourea show an irreversible oxidation peak at positive potentials researchgate.netelectrochemsci.org. The exact potential is dependent on factors such as pH and the electrode material used researchgate.net. For substituted cyclic thioureas like this compound, the substituents on the nitrogen atoms can influence the oxidation potential. The presence of the electron-donating alkyl groups (the ethylene bridge and the hydroxyethyl (B10761427) group) would affect the electron density at the sulfur atom and thus its susceptibility to oxidation. Some imidazole-2-thiones have been noted for their antioxidant properties, which stems from their ability to be oxidized while quenching reactive species scialert.net.

Reduction: The disulfide formed upon oxidation can be readily reduced back to the parent thione. This reduction can often be achieved chemically or electrochemically. Cyclic voltammetry experiments on thiourea in non-aqueous media show a cathodic peak corresponding to the reduction of the formamidine disulfide back to thiourea electrochemsci.org.

Direct reduction of the thione group itself is also possible, though it typically requires strong reducing agents or occurs at high negative electrochemical potentials electrochemsci.org. The products of such a reduction can include the corresponding imidazolidine and sulfide species. The redox chemistry is crucial for its role in various applications, including its behavior as a ligand in redox-active metal complexes. A reversible oxidation/reduction cycle has been demonstrated for some related anionic imidazole-2-thione-fused compounds, highlighting the potential for these systems in redox applications nih.gov.

Coordination Chemistry of this compound and its Derivatives

This compound is a versatile ligand in coordination chemistry, primarily due to the presence of multiple potential donor atoms: the exocyclic sulfur atom, the two nitrogen atoms of the ring, and the oxygen atom of the hydroxyethyl side chain. The coordination behavior is governed by the nature of the metal ion (hard vs. soft acid-base theory) and the reaction conditions.

Monodentate S-Coordination: The most common coordination mode for imidazolidinethiones is through the soft sulfur atom. The sulfur acts as a strong donor towards soft or borderline transition metal ions such as Pt(II), Pd(II), Cu(I), Cd(II), and Co(II). In these cases, the ligand binds to a single metal center, forming terminal complexes.

Bridging Coordination: The ligand can also act as a bridging ligand, connecting two metal centers. This can occur in several ways:

S-Bridging: The sulfur atom can bridge two metal ions, although this is less common than N,S-bridging for this class of ligands.

N,S-Bridging: Following deprotonation of the N-H group, the ligand can coordinate to one metal center via the sulfur atom and to another via the deprotonated nitrogen atom. This mode is observed in some dinuclear palladium complexes of related imidazoline-2-thiones mdpi.comscialert.netepa.gov.

Chelating Coordination (N,S or O,S): While less common, chelation is also a possibility.

N,S-Chelation: Coordination involving the sulfur and an adjacent ring nitrogen could form a strained four-membered chelate ring, which is generally not favored.

O,S-Chelation: The hydroxyethyl side chain introduces the possibility of the ligand acting as a bidentate O,S-donor. This would involve the sulfur atom and the oxygen of the hydroxyl group coordinating to the same metal center, forming a stable five- or six-membered chelate ring. This mode would be favored by harder metal ions that have a higher affinity for oxygen donors.

The design of metal complexes can be tailored by controlling the stoichiometry, pH (which influences the protonation state of the N-H group), and the choice of metal precursor. The flexible hydroxyethyl arm provides a vector for creating more complex architectures compared to simple N-alkyl substituted imidazolidinethiones.

Metal complexes of this compound and its derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, such as methanol, ethanol, or acetonitrile. The resulting complexes can be characterized by a range of analytical techniques including elemental analysis, IR and NMR spectroscopy, and single-crystal X-ray diffraction.

Infrared spectroscopy is particularly useful for determining the coordination mode. A shift in the ν(C=S) band to a lower frequency upon complexation is indicative of S-coordination, as the bond order of the C=S bond decreases upon donation of electron density to the metal.

Platinum Complexes: Platinum(II) readily forms stable, square-planar complexes with thione ligands. With imidazolidinethione, complexes such as trans-[PtX₂(Imt)₂] (where Imt = imidazolidinethione, X = halide) and [Pt(Imt)₄]²⁺ have been synthesized and characterized nih.gov. In these complexes, the ligand coordinates exclusively through the sulfur atom. The resulting Pt-S bonds are strong, reflecting the high affinity of the soft Pt(II) ion for the soft sulfur donor nih.govsigmaaldrich.com.

Cadmium Complexes: Cadmium(II) complexes with imidazolidinethione and its derivatives typically feature a 2:1 ligand-to-metal ratio, forming species like [CdCl₂(ligand)₂] . X-ray diffraction studies on related complexes reveal a distorted tetrahedral geometry around the cadmium center, with coordination occurring through the exocyclic sulfur atom wikipedia.org. Cadmium(II) complexes can exhibit a range of coordination numbers from four to six, leading to tetrahedral or octahedral geometries depending on the other ligands present .

Cobalt Complexes: Cobalt(II) forms complexes with imidazolidine-2-thione derivatives, often resulting in tetrahedral geometries. For example, complexes with the general formula [CoX₂(ligand)₂] (X = halide) have been reported for similar ligands like 1-methyl-2H-imidazole-2-thione nih.gov. Magnetic moment and electronic spectra data are consistent with a tetrahedral CoS₂X₂ coordination sphere nih.gov. In some cases, pentacoordinated trigonal bipyramidal geometries can also be observed.

Copper Complexes: Copper(II) has been shown to form a variety of structurally diverse complexes with N-substituted imidazolidine-2-thiones. Depending on the stoichiometry and the specific ligand, both mononuclear and binuclear complexes can be obtained. For instance, reactions with copper(II) chloride can yield binuclear, five-coordinate di-μ-chloro copper(II) complexes, where the coordination polyhedron is a square pyramid. The coordination typically involves the sulfur atom of the thione and a nitrogen atom from another part of the ligand (e.g., a pyridyl substituent).

Palladium Complexes: Palladium(II), like platinum(II), has a strong affinity for sulfur donors and forms square-planar complexes. Dinuclear palladium(II) complexes with related imidazoline-2-thione ligands have been synthesized where the deprotonated ligand acts in a bridging N,S-coordination mode mdpi.comscialert.netepa.gov. In these structures, each palladium center adopts a distorted square-planar geometry mdpi.com.

The coordination geometry of metal complexes containing this compound is highly dependent on the metal ion's electronic configuration, oxidation state, and coordination number.

| Metal Ion | Typical Coordination Number | Common Geometry | Examples |

| Pt(II) | 4 | Square Planar | [Pt(Imt)₄]²⁺ nih.gov |

| Pd(II) | 4 | Distorted Square Planar | [Pd₂(μ-N,S-imtH)₂(CN)₂(PPh₃)₂] mdpi.comscialert.net |

| Cd(II) | 4 | Distorted Tetrahedral | [(NEtImt)₂CdCl₂] |

| Co(II) | 4 | Tetrahedral | [CoX₂(MImT)₂] nih.gov |

| Cu(II) | 5 | Square Pyramidal | Binuclear di-μ-chloro complexes |

This table presents common geometries observed for the respective metal ions with imidazolidinethione and closely related ligands.

The electronic properties of these complexes are influenced by both the ligand and the metal center. The free this compound ligand exhibits a strong absorption band in the UV region (around 284 nm), which is assigned to a π→π* electronic transition within the CN₂S chromophore researchgate.netmdpi.com. Upon coordination to a metal, the energy of this transition may shift. Furthermore, new electronic transitions can appear, such as ligand-to-metal charge transfer (LMCT) bands (S → M) and, for transition metals with d-electrons, d-d transitions. These d-d transitions are often weak and appear in the visible region, giving rise to the characteristic colors of many transition metal complexes. For example, the coordination of nitroimidazole ligands to Pt(II) has been shown to lower the wavelength of the π–π* absorption band. The specific electronic properties are key to understanding the potential applications of these complexes in areas such as catalysis and materials science.

Ligand Scrambling Reactions in Coordination Complexes

This compound, as a derivative of imidazoline-2-thione, functions as a ligand in coordination chemistry. The coordination typically occurs through the sulfur atom of the thiourea group. researchgate.net Metal complexes involving N,N'-substituted thiourea ligands have been synthesized with various metals, including copper(I), copper(II), nickel(II), and zinc(II). nih.gov In these complexes, the thiourea derivative can act as a monometallic or bridging ligand. nih.gov

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand is replaced by another. libretexts.orgchemguide.co.uk However, specific studies detailing ligand scrambling reactions—a type of ligand exchange where a mixture of ligands on a central atom redistributes to form all possible combinations—involving this compound are not extensively documented in the surveyed scientific literature. The formation of coordination complexes is a prerequisite for such reactions. The interaction of related imidazoline-2-thione and selone derivatives with Group 11 metals (Cu, Ag, Au) has been studied, revealing coordination primarily through the chalcogen atom (sulfur or selenium). researchgate.net During complex formation with some N,N'-substituted thioureas, reactions such as ligand cleavage and intramolecular rearrangements have been observed. nih.gov

Table 1: Coordination Behavior of Related Thiourea and Imidazoline-2-thione Derivatives

| Ligand Class | Metal Ion(s) | Coordination Mode | Observations |

|---|---|---|---|

| Imidazoline-2-thione Derivatives | Au(I), Au(III), Ag(I), Cu(I) | Bidentate bridging via sulfur atoms. researchgate.net | Can coordinate to two metal centers. researchgate.net |

| N,N'-Substituted Thioureas | Cu(I), Cu(II), Ni(II), Zn(II) | Distorted tetrahedral, trigonal planar, or square planar geometry depending on the metal and other ligands. nih.gov | Reduction of Cu(II) to Cu(I) and ligand cleavage/rearrangement can occur during complexation. nih.gov |

This table summarizes the coordination behavior of compounds structurally related to this compound, illustrating the context in which ligand exchange reactions could occur.

Synthesis and Structural Characterization of Metal Complexes

Photochemical and Thermal Transformations

The stability and transformation of this compound under photochemical and thermal conditions are dictated by the reactivity of its cyclic thiourea core.

Photochemical Transformations

Thiourea and its derivatives are known to be photochemically active, undergoing decomposition upon exposure to UV radiation. rsc.orgmtak.hursc.org The photolysis of ethylenethiourea, the parent compound of this compound, has been investigated, indicating that this class of compounds is susceptible to light-induced degradation. acs.org

Studies on various thiourea derivatives show that UV photolysis can lead to a plethora of degradation products. rsc.orgrsc.org The primary mechanism often involves the homolytic cleavage of the amide (C-N) and thioamide (C=S) bonds, which produces free radical intermediates. tandfonline.com These radicals can then undergo a variety of reactions, including:

Hydrogen abstraction

Dimerization

Coupling

Fragmentation

Rearrangement

For instance, the photolysis of N-benzoyl-N'-substituted thioureas in the presence of a sensitizer resulted in products analogous to those from thermolysis, suggesting common radical-based pathways. tandfonline.com Research on thiourea in cryogenic matrices has shown that UV irradiation can induce tautomerization from the thione to the thiol form, followed by decomposition. mtak.hursc.org

Table 2: Products from Photolysis of Related Thiourea Derivatives

| Parent Compound | Conditions | Major Products/Observations |

|---|---|---|

| N-Benzoyl-N'-phenylthiourea (BPTU) | Acetone solution, 254 nm, Benzophenone sensitizer | Benzaldehyde, Benzil, Aniline, Azobenzene, Benzamide, Phenylisothiocyanate, Thiocarbanilide. tandfonline.com |

| N-Benzoyl-N'-benzylthiourea (BBTU) | Acetone solution, 254 nm, Benzophenone sensitizer | Benzaldehyde, Benzil, Toluene, Bibenzyl, Stilbene, Benzamide, Benzyl isothiocyanate. tandfonline.com |

This table presents findings from photolysis studies on related thiourea compounds, indicating potential transformation pathways for this compound.

Thermal Transformations

The thermal stability of thiourea compounds is limited. The melting point of this compound has been reported to be in the range of 122–124 °C. mdpi.com At temperatures above this, decomposition can occur.

Theoretical and experimental studies on the thermal decomposition of thiourea show that it breaks down to form several gaseous and volatile products. researchgate.net The process is believed to begin with an isomerization to carbamimidothioic acid via a hydrogen shift from an amino group to the sulfur atom. researchgate.net Subsequent reactions can generate products such as ammonia (NH₃), isothiocyanic acid (HNCS), hydrogen sulfide (H₂S), and carbodiimide (HNCNH). researchgate.net Other identified products from heating thiourea include carbon disulfide (CS₂). researchgate.net The decomposition of thiourea is reported to occur in stages, with significant endothermic processes observed between 170 °C and 250 °C. researchgate.net

In the presence of oxygen, thermal treatment can lead to different products. For example, a hindered thiourea was shown to undergo thermal oxidation at 140 °C, converting the thiourea group into the corresponding urea group. nih.gov This suggests that under aerobic heating, this compound could potentially transform into 1-(2-Hydroxyethyl)-2-imidazolidinone.

Table 3: Products from Thermal Decomposition of Thiourea

| Conditions | Temperature | Major Products Identified |

|---|---|---|

| Heating in absence of solvent | 171 - 247 °C | Ammonia (NH₃), Isothiocyanic acid (HNCS), Carbon disulfide (CS₂). researchgate.net |

| Theoretical Study | ~180 - 220 °C | Ammonia (NH₃), Isothiocyanic acid (HNCS), Hydrogen sulfide (H₂S), Carbodiimide (HNCNH). researchgate.net |

This table summarizes key findings on the thermal decomposition of the parent compound thiourea and related derivatives, providing insight into the expected thermal behavior of this compound.

Applications in Materials Science and Industrial Chemistry

Role as Additives in Electrodeposition Processes

In the electrodeposition of metals, organic additives are crucial for controlling the morphology, quality, and physical properties of the deposited metallic layer. These additives are typically categorized as accelerators, suppressors, and levelers, each performing a distinct function to achieve uniform, void-free metal filling of microscopic features. 1-(2-Hydroxyethyl)-2-imidazolidinethione has been identified as a highly effective leveling agent, or leveler, in acidic copper electroplating baths. google.com

Copper Electrodeposition in Micro- and Nanoelectronics

The fabrication of microelectronic devices, such as semiconductor integrated circuits, relies on the damascene process, where copper is used to fill incredibly small trenches and vias to form the electrical interconnects. Achieving a "bottom-up" or "superconformal" fill, where copper grows faster from the bottom of the feature than on the sides and top, is essential to prevent voids and ensure device reliability. This is accomplished through a carefully balanced formulation of organic additives in the electroplating solution.

This compound, also referred to in technical literature as HIT, functions as a leveler in these formulations. google.comnih.gov Levelers are compounds that adsorb preferentially on high-current-density areas (such as the top surface and corners of a trench) and inhibit the rate of deposition there. This allows the accelerator, which is concentrated at the bottom of the feature, to promote rapid upward growth, leading to a successful bottom-up fill.

Research and patent literature describe acidic copper electroplating baths containing this compound alongside other components. These baths are designed to deposit copper with specific properties, such as low internal stress, which is critical for preventing warping or defects in thin film substrates used in electronics. google.comresearchgate.net The compound is listed among other nitrogen-containing organic compounds and thiourea (B124793) derivatives known for their leveling effects. nih.gov Its function is to reduce surface roughness and ensure a smooth, planar copper deposit. researchgate.net

The concentration of levelers like this compound in the plating bath is critical and typically falls within a range of 1 part per billion (ppb) to 1 gram per liter (g/L). google.com The precise amount is tailored to work synergistically with the other additives to control the deposition characteristics and final properties of the copper film.

Below is a data table summarizing the typical components of an acidic copper electroplating bath for microelectronics and the function of each additive type.

| Component Type | Example Compounds | Typical Concentration | Primary Function in Damascene Plating |

| Copper Ion Source | Copper Sulfate (CuSO₄) | 20 - 200 g/L | Provides the copper ions (Cu²⁺) for deposition. |

| Electrolyte | Sulfuric Acid (H₂SO₄) | 10 - 200 g/L | Ensures high conductivity of the electrolyte solution. |

| Suppressor | Polyethylene Glycol (PEG) | 50 - 1000 mg/L | Adsorbs on the entire wafer surface, suppressing copper deposition. |

| Accelerator | Bis(3-sulfopropyl) disulfide (SPS) | 1 - 100 mg/L | Competes with the suppressor, accelerating deposition, especially at the bottom of features. |

| Leveler | This compound (HIT) , Thiourea | 1 ppb - 1 g/L | Adsorbs at high-current-density regions (feature openings), preventing overplating and ensuring a level surface. google.comnih.gov |

| Halide Ion Source | Chloride (Cl⁻) | 30 - 90 mg/L | Works synergistically with suppressors and accelerators to modulate their functions. |

A comprehensive search for scientifically verified information regarding the influence of this compound on cobalt nanowire morphology and its applications in polymer science (as a vulcanization accelerator, a precursor for gel-polymer electrolytes, or for incorporation into polymers for enhanced properties) did not yield specific results within the available literature. The information presented is therefore focused on its well-documented role in copper electrodeposition.

Corrosion Inhibition Mechanisms

Imidazolidine (B613845) derivatives are recognized as effective corrosion inhibitors, particularly for steel in acidic environments. dntb.gov.ua The protective action of these compounds is attributed to their ability to adsorb onto a metal surface, forming a barrier that isolates the metal from corrosive agents. nbinno.com The mechanism for this compound is understood through the principles governing related heterocyclic compounds, where specific functional groups play a crucial role.

The molecule possesses several active centers for adsorption: the two nitrogen atoms of the imidazolidine ring, the oxygen atom of the hydroxyethyl (B10761427) group, and, most significantly, the sulfur atom of the thione group. researchgate.net The corrosion inhibition mechanism proceeds through the following steps:

Adsorption: The inhibitor molecules adsorb onto the metal surface. This process involves both physisorption (electrostatic interactions between the charged molecule and the charged metal surface) and chemisorption. nih.gov

Coordinate Bond Formation: Chemisorption is the dominant mechanism, where the lone pair electrons on the nitrogen and sulfur atoms are shared with the vacant d-orbitals of iron atoms on the steel surface, forming stable coordinate bonds. researchgate.net The presence of the soft sulfur atom in the thione group provides a preferential site for strong interaction with the soft metal surface, enhancing the adsorption process compared to its oxygen analog (imidazolidinone).

Protective Film Formation: The adsorbed molecules arrange themselves on the metal surface, forming a protective monomolecular layer. nih.gov This film acts as a physical barrier, blocking the active sites where electrochemical corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would normally occur. nbinno.com This mode of action classifies it as a mixed-type inhibitor. researchgate.net

Adsorption Isotherm: The adsorption process of related imidazolidine inhibitors on steel surfaces has been found to obey the Langmuir adsorption isotherm, which describes the formation of a uniform monolayer on the surface with no interaction between the adsorbed molecules. researchgate.netnih.gov

The combination of multiple heteroatoms within the this compound structure ensures strong and effective adsorption, leading to high inhibition efficiency. The hydroxyethyl group also contributes by increasing the compound's solubility in aqueous acidic media. ontosight.ai

| Mechanistic Aspect | Description | Key Molecular Features |

|---|---|---|

| Inhibition Type | Mixed-type (inhibits both anodic and cathodic reactions). | Heterocyclic ring structure. |

| Adsorption Process | Primarily chemisorption, supplemented by physisorption. | Lone pair electrons on N, S, and O atoms. |

| Surface Interaction | Formation of coordinate bonds between heteroatoms (especially S and N) and vacant d-orbitals of the metal. | Thione group (C=S), ring nitrogen atoms. |

| Protective Action | Formation of a stable, monomolecular film on the metal surface. | Entire molecule contributes to surface coverage. |

| Governing Model | Adheres to the Langmuir adsorption isotherm model. | Indicates monolayer formation. |

Functionalized Carbon Dots and Nanomaterials

While direct reports detailing the use of this compound for the specific functionalization of carbon dots are not prominent in the literature, the compound's molecular structure makes it a candidate for such applications. The functionalization of carbon dots and other nanomaterials is a critical step to enhance their properties, such as quantum yield, solubility, and target specificity for sensing and bioimaging. nih.gov

Common strategies involve modifying nanomaterial surfaces with molecules containing specific functional groups, notably thiols (–SH) and amines (–NH). nih.govnih.gov The thione group (C=S) in this compound is a sulfur-containing moiety that can exhibit strong affinity for the surfaces of certain nanoparticles, potentially serving as an effective anchor.

The potential role for this compound in this context would be as a surface passivating agent.

Anchoring Groups : The imidazolidinethione ring, with its nitrogen atoms and the exocyclic sulfur, could act as a multidentate ligand, binding to the surface of a carbon dot or metallic nanoparticle.

Hydrophilic Tail : The pendant hydroxyethyl group (–CH₂CH₂OH) would extend away from the nanoparticle surface. This hydrophilic chain can improve the dispersibility and stability of the nanomaterials in aqueous solutions, which is crucial for many biological and environmental applications. ontosight.ai

Further Conjugation : The terminal hydroxyl group provides a reactive site for further chemical modification, allowing for the attachment of other molecules like fluorophores, targeting ligands, or drugs.

Therefore, although not yet widely documented, this compound represents a plausible bifunctional ligand for creating stable, water-dispersible, and further modifiable nanomaterials.

Catalytic Applications of Imidazolidinethione-Derived Systems

The most significant application of this compound in chemistry is its role as a precursor to N-heterocyclic carbenes (NHCs), a class of organocatalysts and ligands for transition metals that have revolutionized the field of catalysis. magtech.com.cnfigshare.com

Metal Complexes as Homogeneous and Asymmetric Catalysts

Imidazolidinethiones are direct precursors to saturated NHCs, also known as imidazolidin-2-ylidenes. magtech.com.cn These NHCs are highly sought-after ligands because their strong σ-donating ability leads to the formation of very stable bonds with transition metal centers, creating robust and highly active catalysts. magtech.com.cnfigshare.com

The conversion of this compound to an NHC ligand typically involves a two-step process:

Alkylation/Activation : The thione is first converted into a more reactive species, such as an S-alkylated imidazolium (B1220033) salt.

Deprotonation : The resulting salt is treated with a strong base to remove the proton from the C2 carbon, generating the free carbene in situ. This highly reactive NHC is immediately trapped by a metal precursor to form the stable NHC-metal complex. researchgate.net

The resulting metal complexes, featuring ligands derived from this compound, have potential applications in a wide range of catalytic transformations. The hydroxyethyl side chain is particularly important as it can induce asymmetry in the catalytic environment, making these complexes suitable for asymmetric catalysis. mdpi.com It can also act as a hemilabile arm, reversibly coordinating to the metal center to open up a vacant site for substrate binding during the catalytic cycle.

| Metal Center | Type of Reaction | Example |

|---|---|---|

| Palladium (Pd) | Cross-Coupling Reactions | Mizoroki-Heck and Suzuki Couplings. mdpi.com |

| Ruthenium (Ru) | Olefin Metathesis | Ring-closing, ring-opening, and cross metathesis. |

| Rhodium (Rh) / Iridium (Ir) | Hydrogenation & Hydrosilylation | Asymmetric reduction of ketones and olefins. researchgate.net |

| Copper (Cu) / Gold (Au) | Carbene Transfer Reactions | Cyclopropanation, C-H insertion. |

Role in Organic Synthesis Reactions

Beyond its use in catalysis, this compound serves as a versatile intermediate in organic synthesis. ontosight.ai It is readily prepared via the cyclization reaction of N-(2-hydroxyethyl)ethylenediamine with carbon disulfide. mdpi.comresearchgate.net

Its primary utility is as a stable, easily handled precursor for the synthesis of the NHC ligands discussed above. magtech.com.cn The ability to introduce various substituents onto the imidazolidine ring structure allows for the fine-tuning of the electronic and steric properties of the resulting NHC ligand and its corresponding metal catalyst.

Furthermore, the functional groups within the molecule—the secondary amine (N-H), the thione (C=S), and the hydroxyl (O-H) group—are all sites for further chemical transformations. For instance, the nitrogen atom can be acylated to produce N-acylthiourea derivatives, which themselves may possess distinct chemical and biological properties. nih.gov This reactivity makes this compound a valuable building block for constructing more complex heterocyclic systems.

Environmental Fate and Ecotoxicological Assessment

Biodegradation Pathways and Persistence in Environmental Compartments

The persistence of a chemical in the environment is largely determined by its susceptibility to degradation processes, including microbial breakdown and chemical reactions like hydrolysis.

Microbial degradation is a key process in the dissipation of ETU in the environment. The rate of this degradation is significantly influenced by the presence of oxygen and microbial activity.

Aerobic Degradation: Under aerobic conditions, the microbial degradation of ETU is highly dependent on temperature. oup.comnih.gov In active soils under simulated tropical conditions, the dissipation of ETU can be rapid, with reported half-lives as short as 1.5 hours. researchgate.netwur.nl This rapid breakdown in soil is primarily attributed to microbial activity. researchgate.netwur.nl In contrast, degradation in water is slower. researchgate.netwur.nl The decomposition of ETU under biotic (microbially active) conditions is significantly faster—more than 95% of the degradation can be attributed to biological processes as opposed to abiotic ones. oup.comnih.gov The degradation pathway for ETU under aerobic conditions can ultimately lead to the formation of ethyleneurea (EU) and eventually mineralization to CO2. oup.com

Anaerobic Degradation: Under anaerobic conditions, the microbial degradation of ETU also occurs but may proceed at different rates compared to aerobic environments. The process is highly temperature-dependent. oup.comnih.gov In the deeper parts of aquifers where microbial nitrate (B79036) reduction occurs, particularly in the presence of pyrite, ETU can be completely degraded. oup.comnih.gov This suggests that under specific anoxic conditions, natural attenuation can be an effective removal pathway.

Interactive Data Table: ETU Degradation Half-Life This table summarizes the reported half-life of Ethylenethiourea (ETU) in different environmental compartments and conditions.

| Environmental Compartment | Condition | Half-Life | Reference |

| Soil | Active, Tropical | 1.5 hours | researchgate.net, wur.nl |

| Soil | Tyndallized (Sterilized) | 28 hours | researchgate.net, wur.nl |

| Water | Natural, Tropical | 115 hours | researchgate.net, wur.nl |

| Water | Sterile, Tropical | 99 hours | researchgate.net, wur.nl |

Hydrolysis is a chemical process where a molecule is cleaved into two parts by reacting with water. The stability of a compound to hydrolysis is often pH-dependent. For ETU, studies have shown it to be extremely stable to hydrolysis over a wide pH range (pH 5 to 9) at elevated temperatures (90°C) for extended periods. nih.gov Other sources also classify it as stable at pH 5, 7, and 9. herts.ac.uk This indicates that hydrolysis is not a significant degradation pathway for ETU in most natural aquatic environments, making microbial degradation the more dominant process for its breakdown in soil and water. researchgate.netwur.nl

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the process by which organisms can accumulate chemicals in their tissues to concentrations higher than those in the surrounding environment. This is a key consideration for assessing the potential impact of a substance on the food chain.

The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow). For ETU, the Log Kow is -0.7, indicating it is a polar compound with high water solubility and low potential for partitioning into fatty tissues. nih.gov Chemicals with low Log Kow values are generally considered to have a low bioaccumulation potential. researchgate.netnih.gov Therefore, it is unlikely that ETU, and by extension 1-(2-Hydroxyethyl)-2-imidazolidinethione, would significantly bioaccumulate in aquatic organisms.

Environmental Transport and Distribution (e.g., Adsorption to Sediments)

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as its solubility in water and its tendency to adsorb to soil and sediment particles.

ETU is highly soluble in water and exhibits weak adsorption to soil particles. oup.com This combination of properties results in high mobility in soil, making it a potential contaminant for groundwater. oup.com Its movement through the soil profile is not significantly hindered by binding to soil organic matter or clay particles. Consequently, following its formation from parent fungicides on agricultural lands, there is a risk of it leaching into underlying aquifers or being transported via runoff into surface water bodies. nih.gov

Ecotoxicity to Terrestrial and Aquatic Species

Ecotoxicity assessment involves evaluating the potential for a substance to cause harm to various organisms in the environment. Due to the lack of specific data for this compound, the following data for ETU is presented.

Aquatic Species:

Fish: Acute toxicity tests on fish species provide crucial information on the potential immediate harm to aquatic vertebrates.

Daphnia: These small crustaceans are standard models for aquatic invertebrate toxicity, representing a key link in the aquatic food web. nih.govresearchgate.net

Algae: As primary producers, algae are at the base of most aquatic food webs, and tests on their growth inhibition are essential for assessing ecosystem health. researchgate.net

Terrestrial Species:

Birds: Avian species can be exposed to chemicals through contaminated food or water. Chronic toxicity data for birds is a high-alert parameter for ETU. mdpi.com

Earthworms: As key soil organisms, earthworms are vital for soil health. researchgate.net Their exposure to soil contaminants can have significant ecological consequences. mdpi.comverdeterreprod.fr

| Organism Group | Species | Endpoint | Toxicity Level | Reference |

| Aquatic | Fish | Acute Toxicity | Data not specified | ivami.com |

| Aquatic | Daphnia magna | Acute Immobilisation | Data not specified | ivami.com |

| Aquatic | Algae | Growth Inhibition | Data not specified | ivami.com |

| Terrestrial | Birds | Chronic Toxicity | High | mdpi.com |

| Terrestrial | Earthworms | Acute Toxicity | Data not specified | criver.com |

Remediation Strategies for Environmental Contamination

Given the mobility of ETU in soil and its potential to contaminate groundwater, effective remediation strategies are important. While specific remediation technologies for this compound have not been documented, general approaches for pesticide-contaminated soil and water are applicable.

In Situ Bioremediation: This strategy involves stimulating the activity of naturally occurring microorganisms in the soil and groundwater to enhance the degradation of contaminants. unity.edu For compounds like ETU, which are susceptible to microbial breakdown, this can be a cost-effective and environmentally friendly approach. oup.comnih.gov

Adsorption: The use of adsorbent materials like activated carbon has been explored for the removal of ETU from water. researchgate.net This method transfers the contaminant from the water phase to a solid phase, which can then be managed. Powdered activated carbon has shown effectiveness in removing ETU from water. researchgate.net

Advanced Oxidation Processes (AOPs): Technologies like Fenton treatment, which generate highly reactive hydroxyl radicals, have been shown to effectively degrade ETU in aqueous solutions. nih.gov These chemical oxidation methods can break down the contaminant into less harmful substances.

Soil Washing and Flushing: These physical methods involve using a liquid (water or a chemical solution) to wash or flush contaminants from the soil. unity.eduresearchgate.net The resulting contaminated liquid is then collected and treated.

Pump-and-Treat Systems: For contaminated groundwater, this common method involves pumping the water to the surface for treatment using methods like carbon filtration or AOPs, before returning it to the ground or discharging it. unity.edu

The selection of the most appropriate remediation strategy depends on various site-specific factors, including the type and concentration of the contaminant, soil and hydrogeological conditions, and regulatory requirements. diva-portal.org

Future Research Directions and Emerging Trends

Design of Next-Generation Therapeutics Based on Imidazolidinethione Scaffold

The imidazolidine-2-thione substructure is recognized as a pharmaceutically attractive scaffold, serving as the foundation for various antimicrobial, anticancer, and pesticide agents. nih.govnih.gov There has been considerable and long-term chemotherapeutic interest in 1-(2-Hydroxyethyl)-2-imidazolidinethione and its derivatives due to their inherent biological activity. mdpi.comresearchgate.net Future research is focused on leveraging this scaffold to design novel, highly targeted therapeutic agents.

The core strategy involves chemical modification of the imidazolidinethione ring to create large libraries of derivative compounds. nih.govnih.gov These derivatives can then be screened for activity against a wide range of diseases. Research has already identified that compounds based on this scaffold can act as adenosine-A2B receptor antagonists, which have potential for treating pulmonary and cardiovascular disorders, as well as cancers. nih.gov Furthermore, they have been investigated as GPR6 inverse agonists for addressing neuropsychiatric disorders. nih.gov The known antimicrobial and anticancer properties of metal complexes involving this scaffold also present a promising avenue for development. nih.govresearchgate.netnih.gov

The related oxygen analog, 1-(2-hydroxyethyl)-2-imidazolidinone, has been identified as an inhibitor of heparanase and matrix metalloproteinase 9 (MMP-9), enzymes involved in tissue degradation. nih.gov This discovery opens a potential new research direction for this compound, investigating its potential to modulate similar enzymatic pathways, which could be beneficial in areas like dermatology and oncology. nih.gov

| Therapeutic Area | Target/Activity | Relevance of Imidazolidinethione Scaffold |

|---|---|---|

| Oncology | Anticancer, Cytotoxicity | The scaffold is a component of various anticancer agents and has shown activity against cancer cell lines. nih.govresearchgate.netmdpi.com |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral | Derivatives exhibit a wide range of antimicrobial properties. nih.govresearchgate.netontosight.aiarabjchem.org |

| Cardiovascular/Pulmonary | Adenosine-A2B Receptor Antagonists | Imidazolidine-2-thione derivatives have been found to be active as antagonists for this receptor. nih.gov |

| Neurology | GPR6 Inverse Agonists | The scaffold has been used to develop inverse agonists for this orphan receptor linked to neuropsychiatric disorders. nih.gov |

Advanced Materials Development for Energy and Electronics

Beyond its biomedical potential, this compound has demonstrated utility in materials science, particularly in the fields of electrochemistry and corrosion prevention. mdpi.com Future trends point towards optimizing these properties and exploring new applications in energy and electronics.

The compound is currently used as a corrosion inhibitor, especially for mild steel in acidic environments. nbinno.comresearchgate.net Its effectiveness stems from the ability of the molecule's nitrogen and oxygen atoms to facilitate strong adsorption onto a metal surface. nbinno.com This forms a protective film that blocks the active sites prone to electrochemical attack. nbinno.comresearchgate.net Further research is aimed at incorporating this molecule into more advanced protective coatings and treatments for long-lasting corrosion resistance. nbinno.com

In the realm of electronics, derivatives of this compound have been included in chemical compositions for the electroplating of metals such as indium and cobalt. mdpi.comresearchgate.net This application is critical for manufacturing high-quality metallic films used in electronic components. Emerging research may focus on leveraging the unique chemical properties of this compound to develop novel materials for energy storage or electronic sensors, where surface chemistry and molecular orientation are key to performance.

| Application Area | Function of this compound | Industry Relevance |

|---|---|---|

| Corrosion Inhibition | Forms a protective adsorbed layer on metal surfaces. nbinno.comresearchgate.net | Oil & Gas, Chemical Manufacturing, Metal Processing. nbinno.com |

| Electroplating | Additive in compositions for depositing metal films (e.g., Indium, Cobalt). mdpi.com | Electronics, Semiconductor Manufacturing. |

| Advanced Coatings | Potential chemical intermediate for durable anti-corrosion treatments. nbinno.com | Aerospace, Automotive, Marine. |

Sustainable Synthesis and Green Chemistry Methodologies

A significant trend in chemical manufacturing is the development of sustainable and environmentally friendly synthesis protocols. mdpi.comacs.org The conventional synthesis of this compound involves reacting N-(2-hydroxyethyl)ethylenediamine with carbon disulfide and a strong base in an organic solvent like acetone. mdpi.com While effective, this method relies on volatile organic solvents and can generate waste.